molecular formula C20H24N2O3S B4172261 4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

Cat. No. B4172261
M. Wt: 372.5 g/mol
InChI Key: PXTLATCGXYHWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM404 and is a synthetic analog of anandamide, an endocannabinoid neurotransmitter that plays a crucial role in pain management and mood regulation. AM404 has been studied extensively for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

AM404 exerts its pharmacological effects by inhibiting the uptake of anandamide, thereby increasing its concentration in the body. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the body, leading to various physiological effects such as pain relief, mood regulation, and appetite control. By inhibiting the uptake of anandamide, AM404 enhances its effects, leading to increased pain relief and mood regulation.
Biochemical and Physiological Effects:
AM404 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. AM404 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AM404 has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use in experiments. Additionally, AM404 has been extensively studied for its pharmacological properties, which means that there is a wealth of information available on its mechanism of action and potential therapeutic applications. However, one limitation of using AM404 in laboratory experiments is that it is a relatively new compound, and there is still much to be learned about its long-term effects and potential side effects.

Future Directions

There are several future directions for research on AM404. One potential area of research is the development of new analogs of AM404 that have improved pharmacological properties. Another area of research is the use of AM404 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects and potential side effects of AM404. Overall, AM404 has shown great promise in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

AM404 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, AM404 has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-14-22(26(4,24)25)17-12-10-16(11-13-17)20(23)21-19-9-7-6-8-18(19)15(2)3/h5-13,15H,1,14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTLATCGXYHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Reactant of Route 4
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Reactant of Route 6
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.